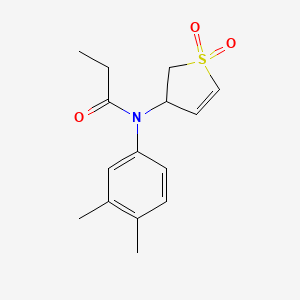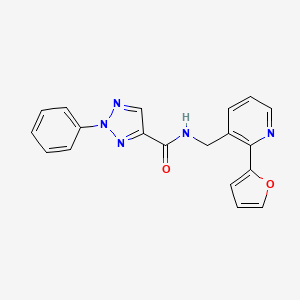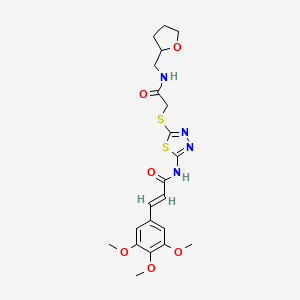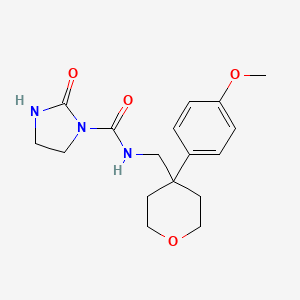![molecular formula C18H16ClNO2S B2623630 N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide CAS No. 477762-12-2](/img/structure/B2623630.png)
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar naphthalene backbone, with the various functional groups adding complexity to the molecule. The presence of the sulfinamide, methoxy, and 4-chlorophenyl groups would likely have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific data, it’s not possible to provide an analysis of these properties for this compound .Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors. This compound has been shown to interact with the TRPC6 ion channel by binding to a specific site on the channel and inhibiting calcium influx. Additionally, this compound has been shown to bind to the P2Y12 receptor and prevent the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of calcium signaling, the modulation of neurotransmitter release, and the prevention of platelet aggregation. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide in lab experiments is its potency and selectivity for specific ion channels and receptors. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, this compound could be further studied as a potential therapeutic agent for inflammatory diseases and other conditions involving calcium signaling and neurotransmitter release. Finally, the use of this compound in combination with other chemical compounds could lead to the development of novel treatments for a variety of diseases and disorders.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide can be achieved through several different methods, including the reaction of 2-methoxynaphthalene-1-sulfonyl chloride with 4-chlorobenzylamine in the presence of a base. Another method involves the reaction of 2-methoxynaphthalene-1-sulfonyl chloride with 4-chlorobenzylamine in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter release. This compound has been shown to be a potent inhibitor of the TRPC6 ion channel, which plays an important role in regulating calcium signaling in cells. Additionally, this compound has been shown to be a selective antagonist of the P2Y12 receptor, which is involved in platelet aggregation and thrombosis.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-17-11-8-14-4-2-3-5-16(14)18(17)23(21)20-12-13-6-9-15(19)10-7-13/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZZIFHDSZDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2623548.png)
![N,N-diethyl-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2623549.png)
![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)


![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623558.png)



![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![1-[3-(benzoylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2623566.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)